CGP-78608

NMDA receptor GluN1/GluN3A Allosteric modulation

Standard glycine-site NMDA antagonists cannot unmask native GluN1/GluN3A receptor responses, limiting functional studies of these excitatory glycine currents in neuronal tissue. CGP-78608 is the only pharmacological tool that converts small, rapidly desensitizing GluN1/GluN3A currents into large, stable responses (EC50 26.3 nM). • Enables reliable detection of native GluN1/GluN3A receptors in brain slice electrophysiology, a capability not replicable with L-689,560 or DCKA. • >500-fold selectivity over kainate and AMPA receptors ensures target specificity for NMDA glycine-site studies. • Demonstrates systemic bioavailability with in vivo anticonvulsant efficacy following intraperitoneal administration.

Molecular Formula C11H13BrN3O5P
Molecular Weight 378.12 g/mol
CAS No. 206648-13-7
Cat. No. B1663755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-78608
CAS206648-13-7
Synonyms(S)-(1-(((7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)amino)ethyl)phosphonic acid hydrochloride
Molecular FormulaC11H13BrN3O5P
Molecular Weight378.12 g/mol
Structural Identifiers
SMILESCC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
InChIInChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
InChIKeyDPFHVUSPVHRVFL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP-78608 (CAS 206648-13-7) – Potent & Selective NMDA Glycine Site Antagonist for Neuroscience Research


CGP-78608 is a synthetic, potent and highly selective antagonist that binds competitively to the glycine-binding site of the NMDA receptor, with a reported IC50 of 6 nM [1]. It is chemically described as a [(1S)-1-({[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid derivative, commonly supplied as the hydrochloride salt (CAS 206648-13-7 for the free acid, 1135278-54-4 for the HCl salt) [2]. Beyond its classic antagonist function, CGP-78608 is distinguished by its unique ability to act as a positive allosteric potentiator of excitatory glycine currents mediated by GluN1/GluN3A-containing NMDA receptors, with a potentiating EC50 of approximately 26.3 nM [1].

Why Substituting CGP-78608 with Other Glycine Site NMDA Antagonists May Compromise Experimental Outcomes


Substituting CGP-78608 with a generic NMDA glycine site antagonist is not scientifically equivalent due to its unique, concentration-dependent dual pharmacology. While classical antagonists like L‑689,560 or 5,7‑dichlorokynurenic acid (DCKA) can block glycine binding, they do not replicate the same downstream signaling consequences or subunit-specific allosteric modulation [1]. Specifically, CGP-78608 induces a distinct conformational state in the GluN1 agonist binding domain (ABD) upon binding, which has been shown in molecular dynamics simulations to enhance glycine potency and efficacy at the GluN3A subunit, a property not shared by L‑689,560 [1]. Furthermore, the ability of CGP-78608 to 'unmask' and stabilize native GluN1/GluN3A receptor responses in neuronal tissue is a property that cannot be extrapolated to other glycine site antagonists without direct, confirmatory data [2].

Quantitative Differentiation: Evidence-Based Advantages of CGP-78608 Over Comparator Molecules


Superior Potentiation of GluN1/GluN3A Receptor Glycine Currents Compared to L-689,560

In a direct head-to-head comparison, CGP-78608 demonstrated superior potentiation of glycine currents in GluN1/GluN3A receptors compared to the related GluN1 antagonist L‑689,560. Both compounds prevent desensitization, but CGP‑78608‑bound receptors exhibit higher glycine potency and efficacy at the GluN3 subunit [1]. This difference is functionally critical, as pre-exposure to 1 µM CGP‑78608 enabled robust current responses to both low (0.1 mM) and high (10 mM) glycine concentrations in HEK293T cells, whereas pre-exposure to an equal concentration of L‑689,560 only resulted in responses to 10 mM glycine [2].

NMDA receptor GluN1/GluN3A Allosteric modulation

Unique Conformational Signature and Allosteric Mechanism vs. L-689,560

Molecular dynamics simulations reveal that binding of CGP-78608 and L‑689,560 promote distinct conformations of the GluN1 agonist binding domain (ABD) [1]. This differential conformation is the molecular basis for the observed functional differences, as the conformation induced by CGP-78608 is responsible for increasing glycine potency and efficacy at the GluN3A subunit [1]. In contrast, L‑689,560 binding can lead to a non‑competitive inhibitory mechanism at mutated receptors, further underscoring that the two antagonists are not functionally interchangeable [1].

NMDA receptor Allostery Molecular dynamics

Demonstrated In Vivo Anticonvulsant Activity Following Systemic Administration

CGP-78608 is not only active in vitro but also demonstrates a quantifiable in vivo pharmacodynamic effect. Following intraperitoneal (i.p.) administration, CGP-78608 exhibits potent anticonvulsant effects in the electroshock-induced convulsions assay in mice [1]. While other glycine site antagonists like 7‑chlorokynurenic acid are also active in vitro, they show weak or negligible activity after systemic administration, often requiring prodrug strategies to achieve brain penetration and in vivo efficacy [2]. This establishes that CGP-78608 possesses inherent bioavailability suitable for systemic research applications.

Anticonvulsant In vivo pharmacology Epilepsy research

Optimal Application Scenarios for CGP-78608 in Neuroscience Research


Unmasking and Characterizing Functional GluN1/GluN3A Receptors in Native Neuronal Tissue

CGP-78608 is the premier tool for identifying and studying excitatory glycine currents mediated by native GluN1/GluN3A-containing NMDA receptors. Its unique ability to convert small, rapidly desensitizing currents into large, stable responses enables the detection of these receptors in brain slices, as demonstrated in P8-P12 mouse hippocampus [1]. This application is not replicable with L-689,560, which fails to support activation at low glycine concentrations and does not unmask native GluN1/GluN3A responses [REFS-1, REFS-2].

Investigating Allosteric Communication and Subunit-Specific Modulation within NMDA Receptors

Researchers investigating the structural dynamics and allosteric networks of NMDA receptors should use CGP-78608 as a conformationally-specific probe. Its binding to the GluN1 ABD induces a unique conformation that transduces to the GluN3 subunit, increasing its agonist potency and efficacy [2]. This provides a powerful tool to dissect intra-subunit allosteric mechanisms, particularly when compared directly against L-689,560, which induces a different conformation with distinct functional consequences [2].

In Vivo Studies of NMDA Receptor Modulation in Seizure and Neurotoxicity Models

For in vivo rodent studies exploring the role of the glycine site in epilepsy or ammonia-induced neurotoxicity, CGP-78608 is a suitable systemically active antagonist. Its demonstrated efficacy in the electroshock-induced convulsion assay following intraperitoneal administration confirms its in vivo utility [3]. Furthermore, its ability to prevent activation of the NMDA/NO/cGMP pathway by ammonia provides a direct molecular target for studies of hepatic encephalopathy and other hyperammonemic conditions [4].

Validating GluN1/GluN3-Selective Pharmacology in Complex Systems

In pharmacological studies where a high degree of target specificity is paramount, CGP-78608 offers a favorable selectivity profile. It is reported to have >500-fold selectivity for the NMDA receptor glycine site over kainate and AMPA receptors [5]. This high degree of specificity makes it an excellent candidate for validating the specific involvement of GluN1/GluN3 receptors in complex physiological or pathological processes where other glutamate receptors are also present.

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